molecular formula C11H10N2O2 B1370661 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid CAS No. 887350-88-1

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B1370661
CAS No.: 887350-88-1
M. Wt: 202.21 g/mol
InChI Key: QXHSPEOTFUIAFD-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C11H10N2O2 and a molecular weight of 202.21 g/mol. It is known for its unique structure, which includes a cyclopropyl group attached to the benzodiazole ring, contributing to its distinct chemical properties.

Preparation Methods

The synthesis of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid typically involves several steps. One common method includes the reaction of 1,3-benzodiazole with cyclopropyl bromide under basic conditions to form the cyclopropyl-substituted benzodiazole. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 5-position of the benzodiazole ring. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where the cyclopropyl group or other substituents on the benzodiazole ring are replaced by different functional groups. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid can be compared with other benzodiazepine derivatives, such as:

    1-Butyl-1,3-benzodiazole-5-carboxylic acid: This compound has a butyl group instead of a cyclopropyl group, leading to different chemical and biological properties.

    1-Methyl-1,3-benzodiazole-5-carboxylic acid:

    1-Phenyl-1,3-benzodiazole-5-carboxylic acid: The phenyl group introduces aromaticity, influencing the compound’s stability and interactions. The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-cyclopropylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)7-1-4-10-9(5-7)12-6-13(10)8-2-3-8/h1,4-6,8H,2-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHSPEOTFUIAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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